4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of hydrazine derivatives with diketones. One common method includes the condensation of 3,4-dimethyl-2,4-pentanedione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .
Scientific Research Applications
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism by which 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory action is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar anti-inflammatory properties.
4-hydroxy-2-methyl-2H-pyrazol-3-one: Known for its use in analytical chemistry as a reagent for metal ion detection.
Uniqueness
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 3 and 4 positions enhance its stability and reactivity compared to other pyrazolone derivatives .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-hydroxy-3,4-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(2,9)4(8)7-6-3/h9H,1-2H3,(H,7,8) |
InChI Key |
MFQYDYAYTREWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.